molecular formula C19H21ClN2O4 B3498280 N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide

Cat. No. B3498280
M. Wt: 376.8 g/mol
InChI Key: SUAMSKHXYHNBKO-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is its potent anti-cancer activity against various cancer cell lines. It has also been found to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide. One of the areas of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide in vivo, which could provide valuable information for its clinical development. Furthermore, the potential of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide as a therapeutic agent for other diseases such as inflammatory disorders and viral infections could also be explored.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anti-cancer activity against various cancer cell lines and has been shown to induce apoptosis in these cells.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-24-16-4-3-5-17(25-2)18(16)19(23)21-14-12-13(20)6-7-15(14)22-8-10-26-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMSKHXYHNBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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